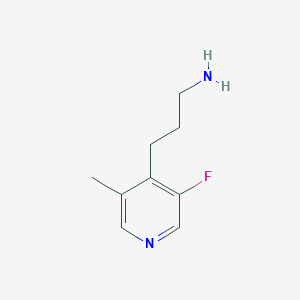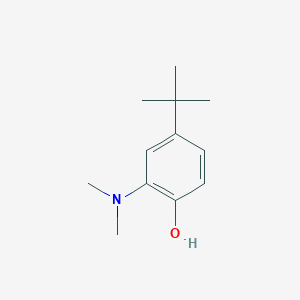
4-Tert-butyl-2-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-(dimethylamino)phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products . The compound’s molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2-(dimethylamino)phenol can be synthesized using formaldehyde and 2,6-di-tert-butylphenol as starting materials . The reaction involves the formation of a dimethylaminomethyl group at the para position of the phenol ring. The reaction conditions typically include the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use as an antioxidant in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-(dimethylamino)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroquinones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butyl-2-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and resins.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of lubricants, synthetic resins, and gasoline.
Mécanisme D'action
The antioxidant activity of 4-Tert-butyl-2-(dimethylamino)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process, as it can stabilize the resulting phenoxyl radical through resonance and steric hindrance provided by the tert-butyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-hydroxybenzyl dimethylamine: Shares structural similarities and antioxidant activity.
Uniqueness
4-Tert-butyl-2-(dimethylamino)phenol is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity in certain chemical environments. This makes it particularly effective in specific industrial applications where other antioxidants may not perform as well .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
4-tert-butyl-2-(dimethylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)9-6-7-11(14)10(8-9)13(4)5/h6-8,14H,1-5H3 |
Clé InChI |
UQKDBIOEEZFVRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


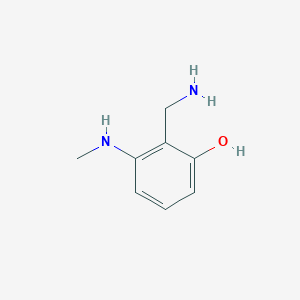
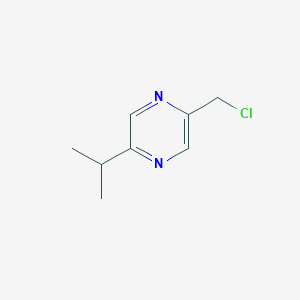

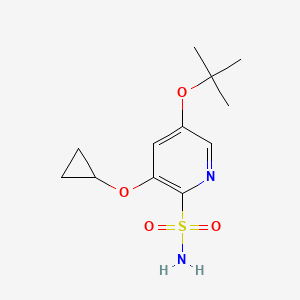
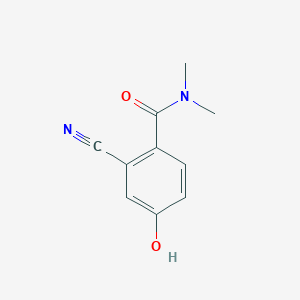
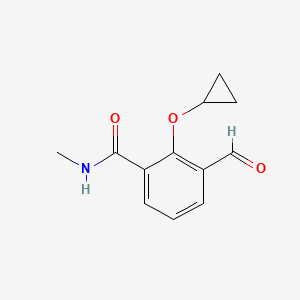
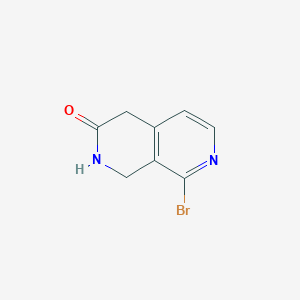
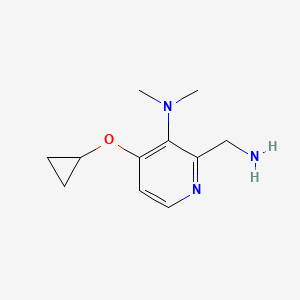
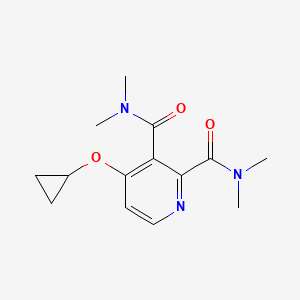
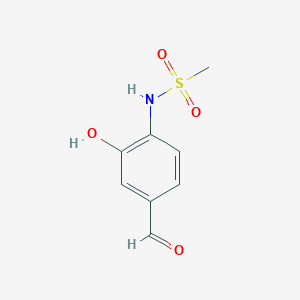
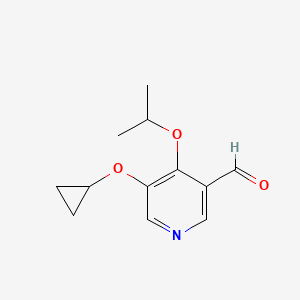
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
